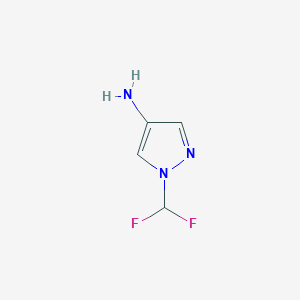

1-(difluoromethyl)-1H-pyrazol-4-amine

説明

BenchChem offers high-quality 1-(difluoromethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZVNUKJBUJJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(difluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that has garnered significant interest as a versatile building block in medicinal chemistry and agrochemical research. The introduction of the difluoromethyl group at the N1 position of the pyrazole ring imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, spectral characterization, and a discussion of the reactivity and potential applications of this important synthetic intermediate.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group (CHF2), in particular, can act as a bioisostere for hydroxyl, thiol, or even methyl groups, and can participate in hydrogen bonding. 1-(difluoromethyl)-1H-pyrazol-4-amine serves as a key precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and fungicides.

Physicochemical Properties

While comprehensive experimental data for the free base is not extensively published, the properties of its hydrochloride salt are available. The free amine is expected to be a solid or semi-solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₄H₅F₂N₃ | |

| Molecular Weight | 133.10 g/mol | |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Note: The data for the hydrochloride salt (CAS 1221726-31-3) is more readily available, with a molecular weight of 169.56 g/mol .

Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine

A robust and scalable synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine can be achieved through a two-step process starting from 4-nitro-1H-pyrazole. This method involves the N-difluoromethylation of the pyrazole ring followed by the reduction of the nitro group to the corresponding amine.

The synthetic workflow is visualized in the diagram below:

digraph "Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"4-Nitro-1H-pyrazole" -> "1-(difluoromethyl)-4-nitro-1H-pyrazole" [label="Difluoromethylation\n(e.g., Sodium Chlorodifluoroacetate)"]; "1-(difluoromethyl)-4-nitro-1H-pyrazole" -> "1-(difluoromethyl)-1H-pyrazol-4-amine" [label="Nitro Group Reduction\n(e.g., H2, Pd/C)"]; }

Figure 1: Synthetic route to 1-(difluoromethyl)-1H-pyrazol-4-amine.

Step 1: Synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole

Causality Behind Experimental Choices:

The N-difluoromethylation of 4-nitro-1H-pyrazole is a key step that introduces the difluoromethyl moiety. The choice of a difluoromethylating agent is critical. Sodium chlorodifluoroacetate is a common and effective reagent for this transformation. It thermally decomposes to generate difluorocarbene (:CF₂), which is then trapped by the pyrazole nitrogen. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as DMF, to facilitate the decomposition of the reagent and the subsequent reaction.

Experimental Protocol:

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (1.5 - 2.0 eq).

-

Heat the reaction mixture to a temperature sufficient to induce decarboxylation of the chlorodifluoroacetate (typically 100-150 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine

Causality Behind Experimental Choices:

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol or methanol, which facilitates the reaction and the dissolution of the starting material.

Experimental Protocol:

-

Dissolve 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 1-(difluoromethyl)-1H-pyrazol-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Spectral Characterization

The structural confirmation of 1-(difluoromethyl)-1H-pyrazol-4-amine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the amine protons, and the proton of the difluoromethyl group. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The pyrazole protons will appear as singlets or doublets depending on the specific substitution pattern and solvent. The amine protons will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the pyrazole ring carbons and the carbon of the difluoromethyl group. The CHF₂ carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the pyrazole ring and the difluoromethyl group, C=C and C=N stretching of the pyrazole ring (around 1400-1600 cm⁻¹), and C-F stretching vibrations (in the region of 1000-1200 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.10 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity Profile

The chemical reactivity of 1-(difluoromethyl)-1H-pyrazol-4-amine is dictated by the interplay of the electron-rich pyrazole ring, the nucleophilic amino group, and the electron-withdrawing difluoromethyl group.

Figure 2: Reactivity map of 1-(difluoromethyl)-1H-pyrazol-4-amine.

-

Reactions of the Amino Group: The primary amine at the C4 position is a key functional handle for further derivatization. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized to form a pyrazolediazonium salt, which can then be subjected to various Sandmeyer-type reactions.

-

Reactions of the Pyrazole Ring: The pyrazole ring is an aromatic system. The difluoromethyl group at the N1 position is electron-withdrawing, which deactivates the ring towards electrophilic substitution compared to an unsubstituted pyrazole. However, the amino group at C4 is strongly activating. The regioselectivity of electrophilic substitution will be directed by the interplay of these electronic effects, with the C5 position being the most likely site of attack.

Applications in Drug Discovery and Agrochemicals

The 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold is a valuable building block for the synthesis of biologically active molecules. The difluoromethylpyrazole moiety is a key component in a number of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The amine functionality allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, acylation of the amine with various carboxylic acids can lead to libraries of pyrazole-4-carboxamides, a class of compounds known to exhibit a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.

Safety and Handling

1-(difluoromethyl)-1H-pyrazol-4-amine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The hydrochloride salt is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.

Conclusion

1-(difluoromethyl)-1H-pyrazol-4-amine is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through a straightforward and scalable route. The presence of the difluoromethyl group and the versatile amino functionality provides a platform for the creation of diverse molecular libraries for biological screening. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available at: [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

An In-Depth Technical Guide to the Structure Elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activities.[1][2][3] The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into these scaffolds can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This includes improvements in metabolic stability, membrane permeability, and binding affinity to target proteins.[4] 1-(difluoromethyl)-1H-pyrazol-4-amine (Molecular Formula: C₄H₅F₂N₃, Molecular Weight: 133.10 g/mol ) is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[5][6][7] Its precise structural characterization is therefore not merely an academic exercise but a critical prerequisite for drug design, process development, and regulatory compliance.

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine. We will move beyond procedural outlines to explore the causal reasoning behind the selection of analytical techniques, the interpretation of complex data, and the synthesis of information to build an unassailable structural proof.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is a systematic process of hypothesis testing. We begin with foundational techniques that provide broad strokes—such as molecular weight and the primary carbon-hydrogen framework—and progressively employ more sophisticated methods to resolve fine structural details and connectivity.

Caption: Workflow for the structure elucidation of 1-(difluoromethyl)-1H-pyrazol-4-amine.

Part 1: Mass Spectrometry – Confirming Molecular Identity

Expertise & Causality: Mass spectrometry (MS) is the first-line technique for determining the molecular weight of a synthesized compound. For 1-(difluoromethyl)-1H-pyrazol-4-amine, we employ Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) in positive ion mode. This technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion ([M+H]⁺), providing a clear and accurate measurement of the molecular mass.[8][9] High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition against the theoretical formula (C₄H₅F₂N₃).

Expected Data

| Parameter | Theoretical Value | Observed Value (HRMS) | Interpretation |

| Molecular Formula | C₄H₅F₂N₃ | - | Derived from HRMS data. |

| Monoisotopic Mass | 133.0451 | 133.0453 | Confirms elemental composition. |

| [M+H]⁺ Ion | 134.0529 | 134.0531 | Confirms molecular weight. |

| Key Fragments | - | m/z 83, 66 | Potential loss of CHF₂ group and subsequent ring fragments.[10][11] |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to facilitate protonation).

-

Chromatography: Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes.

-

Mass Spectrometry (ESI-QTOF):

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: MS and Data-Dependent MS/MS.

-

Part 2: NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a suite of experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy is essential.[12][13]

¹H NMR: Proton Environment Mapping

Expertise & Causality: ¹H NMR provides information on the number, connectivity, and chemical environment of protons. For our target molecule, we expect distinct signals for the two pyrazole ring protons (H3 and H5), the amine protons (-NH₂), and the unique proton of the difluoromethyl group (-CHF₂). The coupling of the CHF₂ proton to the two adjacent fluorine atoms is a key diagnostic feature, expected to produce a triplet due to the ¹J(H,F) coupling.

¹³C NMR: The Carbon Backbone

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The difluoromethyl carbon is particularly informative, as its signal will be split into a triplet by the two attached fluorine atoms (¹J(C,F) coupling). Broadband proton decoupling is used to simplify the spectrum, but off-resonance or DEPT experiments can be used to determine the number of attached protons for each carbon.

¹⁹F NMR: The Fluorine Signature

Expertise & Causality: ¹⁹F NMR is indispensable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12] The two fluorine atoms of the N-CHF₂ group are diastereotopic and will appear as a doublet of doublets, coupling to the geminal proton (²J(F,H)) and to each other (²J(F,F)).[14] This provides unambiguous confirmation of the -CHF₂ moiety.

Expected NMR Data (in DMSO-d₆, 400 MHz)

| Nucleus | Position | Expected δ (ppm) | Multiplicity | J (Hz) | Interpretation |

| ¹H | H5 | ~7.8 | s | - | Pyrazole ring proton. |

| H3 | ~7.5 | s | - | Pyrazole ring proton. | |

| -CHF₂ | ~7.2 | t | ²J(H,F) ≈ 55 | Triplet confirms coupling to two F atoms. | |

| -NH₂ | ~5.5 | br s | - | Exchangeable amine protons. | |

| ¹³C | C3 | ~140 | d | - | Pyrazole ring carbon. |

| C5 | ~135 | d | - | Pyrazole ring carbon. | |

| C4 | ~110 | s | - | Pyrazole carbon bearing the amine. | |

| -CHF₂ | ~115 | t | ¹J(C,F) ≈ 240 | Triplet confirms C-F₂ bonding. | |

| ¹⁹F | -CHF₂ | ~-90 | d | ²J(F,H) ≈ 55 | Doublet due to coupling with the geminal proton. |

2D NMR: Assembling the Pieces

Expertise & Causality: While 1D NMR identifies the fragments, 2D NMR establishes their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H assignments for the pyrazole ring and the CHF₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure. It reveals 2- and 3-bond correlations between protons and carbons. The crucial correlation will be from the proton of the CHF₂ group to the C3 and C5 carbons of the pyrazole ring, definitively placing the difluoromethyl group on the N1 nitrogen.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire 16 scans using a standard pulse program at 298 K.

-

¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program.

-

¹⁹F NMR: Acquire 64 scans using a standard pulse program with proton decoupling.

-

2D Spectra (HSQC, HMBC): Acquire spectra using standard gradient-selected pulse programs, optimizing acquisition times and spectral widths based on the 1D spectra.

Part 3: X-ray Crystallography – The Definitive Proof

Expertise & Causality: Single-crystal X-ray crystallography provides an unambiguous three-dimensional map of the electron density in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[15][16] While NMR confirms the structure in solution, crystallography provides the "gold standard" proof of the molecular architecture and can reveal details about hydrogen bonding networks in the crystal lattice.[17]

Expected Data (Representative)

| Parameter | Value | Interpretation |

| Crystal System | Orthorhombic | Defines the unit cell geometry. |

| Space Group | Pnma | Describes the symmetry within the crystal.[16] |

| C-F Bond Length | ~1.35 Å | Typical for a difluoromethyl group. |

| N1-C(F₂) Bond Length | ~1.42 Å | Confirms N-C bond. |

| C4-N(H₂) Bond Length | ~1.38 Å | Confirms C-N bond. |

| Intermolecular Interactions | N-H···N hydrogen bonds | Shows how molecules pack, often forming dimers or trimers.[16][17] |

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Slowly evaporate a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) at room temperature to obtain single crystals of sufficient quality.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 170 K) to minimize thermal motion.[16]

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion: A Synthesized and Self-Validating Structural Proof

The structure of 1-(difluoromethyl)-1H-pyrazol-4-amine is definitively established through the cohesive and cross-validating data from multiple analytical techniques.

-

HRMS confirms the elemental formula C₄H₅F₂N₃.[5]

-

NMR spectroscopy provides the complete bonding framework:

-

¹H and ¹⁹F NMR confirm the presence and connectivity of the -CHF₂ group through characteristic multiplicities and coupling constants.[14]

-

¹³C NMR confirms the presence of four unique carbon atoms, including the signature triplet of the difluoromethyl carbon.

-

HMBC is the linchpin, connecting the -CHF₂ group to the N1 position of the pyrazole ring and confirming the relative positions of all substituents.

-

-

X-ray crystallography provides the ultimate, unambiguous proof of the atomic arrangement in three-dimensional space.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data required for advanced research and development in the pharmaceutical and agrochemical industries.

References

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.

-

ResearchGate. (n.d.). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Retrieved from [Link]

-

Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed. Available at: [Link]

-

El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]

-

Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available at: [Link]

- Yin, J., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

-

Wang, B-L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

-

Balague, G. O., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

- Knize, M. G., & Felton, J. S. (2005). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Taylor & Francis.

-

FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

-

SpectraBase. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-[[[4-amino-5-(difluoromethyl). Retrieved from [Link]

-

Chemsrc. (n.d.). 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.

-

ResearchGate. (n.d.). An analytical method of heterocyclic amines by LC/MS. Retrieved from [Link]

-

Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Stranix, B. R., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Fronczek, F. R., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH. Available at: [Link]/PMC8424072/)

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(difluoromethyl)-1h-pyrazol-4-amine | 1174309-16-0 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. anaxlab.com [anaxlab.com]

- 8. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeolusa.com [jeolusa.com]

- 14. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-(difluoromethyl)-1H-pyrazol-4-amine, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the most prevalent and scalable synthetic pathway, which proceeds through the N-difluoromethylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro functionality. This guide delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols for both key steps. Furthermore, alternative synthetic strategies, such as [3+2] cycloaddition reactions, are discussed and compared. Safety considerations, particularly for catalytic hydrogenation, are also addressed to ensure safe and efficient laboratory practices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: The Significance of the 1-(Difluoromethyl)-1H-pyrazol-4-amine Scaffold

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities. Its unique electronic properties and ability to participate in hydrogen bonding can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of bioactive molecules.

The pyrazole moiety is a privileged scaffold, appearing in a wide array of approved drugs and agricultural products. The combination of the difluoromethyl group at the N1 position and an amine at the C4 position of the pyrazole ring creates a versatile building block, 1-(difluoromethyl)-1H-pyrazol-4-amine, with significant potential for the synthesis of novel compounds. Derivatives of this core structure have shown promise as potent fungicides and as inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory diseases and cancers. This guide provides a detailed exploration of the synthesis of this key intermediate, empowering researchers to leverage its potential in their own discovery and development programs.

Primary Synthetic Route: A Two-Step Approach

The most common and industrially scalable synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine involves a two-step sequence starting from 4-nitro-1H-pyrazole. This strategy is advantageous due to the commercial availability and relatively low cost of the starting material. The two key transformations are:

-

N-Difluoromethylation of 4-nitro-1H-pyrazole: Introduction of the difluoromethyl group onto the pyrazole nitrogen.

-

Reduction of the Nitro Group: Conversion of the 4-nitro intermediate to the target 4-amino pyrazole.

dot

Caption: The primary two-step synthetic pathway to 1-(difluoromethyl)-1H-pyrazol-4-amine.

Step 1: N-Difluoromethylation of 4-nitro-1H-pyrazole

The introduction of the difluoromethyl group at the N1 position of the pyrazole ring is a critical step. Several reagents and conditions have been developed for this transformation, with the choice often depending on factors such as scale, cost, and available equipment. A common and effective method involves the use of chlorodifluoromethane (ClCF₂H) in the presence of a base.[1]

Causality Behind Experimental Choices:

-

Reagent: Chlorodifluoromethane is a readily available and cost-effective source of the difluoromethyl group.

-

Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolate anion.

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the pyrazolate salt and facilitate the nucleophilic substitution reaction.

-

Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Experimental Protocol: N-Difluoromethylation of 4-nitro-1H-pyrazole

-

To a stirred suspension of 4-nitro-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, chlorodifluoromethane gas is bubbled through the mixture at a controlled rate at a temperature of 80-100 °C.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is purified by column chromatography on silica gel.

Data Presentation: Physicochemical Properties of the Intermediate

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₂N₃O₂ | [2] |

| Molecular Weight | 163.08 g/mol | [2] |

| Appearance | Pale yellow to yellow oil | [2] |

| CAS Number | 956477-64-8 | [2] |

Step 2: Reduction of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. For this specific substrate, catalytic hydrogenation is a highly efficient and clean method.[3]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds. A 5-10% loading of palladium is typically sufficient.

-

Hydrogen Source: Pressurized hydrogen gas is the reductant.

-

Solvent: A protic solvent such as methanol or ethanol is commonly used as it facilitates the reaction and dissolves the substrate.

-

Pressure and Temperature: The reaction is typically carried out at elevated pressure (e.g., 50 psi) and room temperature to ensure a reasonable reaction rate and minimize side reactions.

Experimental Protocol: Catalytic Hydrogenation of 1-(Difluoromethyl)-4-nitro-1H-pyrazole

-

A solution of 1-(difluoromethyl)-4-nitro-1H-pyrazole (1.0 eq) in methanol is charged into a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is carefully added to the solution.

-

The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to 50 psi.

-

The reaction mixture is stirred vigorously at room temperature, and the hydrogen uptake is monitored.

-

Upon completion (cessation of hydrogen uptake), the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 1-(difluoromethyl)-1H-pyrazol-4-amine.

-

The product can be further purified by recrystallization or column chromatography.

Data Presentation: Physicochemical and Spectroscopic Data of the Final Product

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₂N₃ | [4] |

| Molecular Weight | 133.10 g/mol | [4] |

| Appearance | Solid | [5] |

| CAS Number | 1174309-16-0 | [4] |

| Expected Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (s, 1H, pyrazole-H), ~7.2 (t, J ≈ 58 Hz, 1H, CHF₂), ~7.0 (s, 1H, pyrazole-H), ~3.5 (br s, 2H, NH₂) | Estimated |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~138, ~125, ~115 (t, J ≈ 240 Hz, CHF₂), ~110 | Estimated |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-90 (d, J ≈ 58 Hz) | Estimated |

Alternative Synthetic Strategies

While the two-step route from 4-nitro-1H-pyrazole is the most common, other synthetic strategies have been developed. These can be advantageous in certain contexts, for example, to achieve different substitution patterns or to avoid the use of nitration and reduction steps.

dot

Caption: Overview of alternative synthetic approaches to the difluoromethylated pyrazole core.

[3+2] Cycloaddition Reactions

A powerful alternative for the construction of the difluoromethylated pyrazole ring is the [3+2] cycloaddition reaction.[6] This approach involves the reaction of a difluoromethyl-containing 1,3-dipole with a suitable dipolarophile. For instance, difluoroacetohydrazonoyl bromides can serve as precursors to nitrile imines, which then react with alkynes or alkenes to form the pyrazole or pyrazoline ring, respectively.[6]

Advantages:

-

Convergent Synthesis: This method allows for the rapid construction of the core heterocyclic ring with the desired difluoromethyl group already in place.

-

High Regioselectivity: The reaction often proceeds with high regioselectivity, leading to a single major product.

-

Milder Conditions: Cycloaddition reactions can often be carried out under milder conditions compared to the high temperatures sometimes required for N-difluoromethylation.

Disadvantages:

-

Substrate Availability: The synthesis of the required difluoromethylated 1,3-dipole precursors can be more complex and costly than the starting materials for the linear synthesis.

-

Functional Group Tolerance: The compatibility of certain functional groups on the dipolarophile with the reaction conditions needs to be considered.

Late-Stage Functionalization

Another potential route involves the synthesis of a 4-functionalized 1-(difluoromethyl)-1H-pyrazole, followed by conversion of the functional group to an amine. For example, a 4-bromo or 4-iodo-1-(difluoromethyl)-1H-pyrazole could potentially be subjected to a Buchwald-Hartwig amination or other cross-coupling reactions to introduce the amino group. This approach would be particularly useful for creating a library of C4-substituted analogues.

Safety and Handling

4.1. Catalytic Hydrogenation

The catalytic hydrogenation of nitroaromatic compounds is an exothermic process that requires careful handling due to the use of flammable hydrogen gas under pressure and a pyrophoric catalyst.

-

Hydrogen Gas: Ensure all connections in the hydrogenation apparatus are leak-proof. The system should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.

-

Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. The catalyst should be handled under an inert atmosphere or as a wet slurry. After the reaction, the catalyst should be filtered and immediately quenched by suspending it in water.

-

Exothermic Reaction: The reduction of nitro groups is highly exothermic. For larger-scale reactions, proper cooling and temperature monitoring are essential to prevent a runaway reaction. The formation of hydroxylamine intermediates can be a particular hazard if they accumulate.

4.2. Chemical Reagents

-

Chlorodifluoromethane: This is a gas and should be handled in a well-ventilated fume hood.

-

Strong Bases: Reagents like sodium hydride are highly reactive and water-sensitive. They should be handled under an inert atmosphere.

-

Solvents: Anhydrous solvents are required for the N-difluoromethylation step. Standard procedures for handling and drying solvents should be followed.

Conclusion

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine is a key process for accessing a range of biologically active molecules. The primary synthetic route, involving N-difluoromethylation of 4-nitro-1H-pyrazole followed by nitro group reduction, offers a reliable and scalable method. Catalytic hydrogenation is a particularly effective and clean method for the reduction step, provided that appropriate safety precautions are taken. Alternative strategies, such as [3+2] cycloaddition reactions, provide a more convergent approach and can be advantageous for the synthesis of specific analogues. This guide has provided a detailed overview of these synthetic methods, including practical experimental protocols and an analysis of the chemical principles involved, to aid researchers in the efficient and safe synthesis of this valuable building block.

References

-

ResearchGate. (n.d.). Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. [Link]

-

Han, J., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 444-454. [Link]

-

Han, J., et al. (2022). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 87(1), 444-454. [Link]

-

ResearchGate. (n.d.). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [Link]

-

University of Wisconsin-Madison. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. [Link]

-

Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8393-8407. [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

ResearchGate. (2025). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

-

ResearchGate. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

ResearchGate. (n.d.). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957. [Link]

-

ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

- 1. exsyncorp.com [exsyncorp.com]

- 2. 1-(difluoromethyl)-1h-pyrazol-4-amine | 1174309-16-0 [chemicalbook.com]

- 3. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. thieme.de [thieme.de]

1-(difluoromethyl)-1H-pyrazol-4-amine CAS number 1174309-16-0

An In-Depth Technical Guide to 1-(difluoromethyl)-1H-pyrazol-4-amine (CAS: 1174309-16-0)

Introduction and Strategic Importance

1-(difluoromethyl)-1H-pyrazol-4-amine is a fluorinated heterocyclic amine that has emerged as a critical building block in modern medicinal and agrochemical research. The incorporation of a difluoromethyl (-CHF₂) group into the pyrazole scaffold imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis considerations, applications, and handling protocols.

The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds, demonstrating activities ranging from anti-inflammatory and anticancer to antifungal and antibacterial.[1][2] The strategic placement of the difluoromethyl group, a lipophilic hydrogen bond donor, and the primary amine, a key functional handle for further chemical elaboration, makes this compound a versatile synthon for creating novel chemical entities.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of 1-(difluoromethyl)-1H-pyrazol-4-amine is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1174309-16-0 | [3][4] |

| Molecular Formula | C₄H₅F₂N₃ | [3][4] |

| Molecular Weight | 133.10 g/mol | [3][4] |

| IUPAC Name | 1-(difluoromethyl)-1H-pyrazol-4-amine | |

| InChI Key | JYZVNUKJBUJJIK-UHFFFAOYSA-N | [5] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Purity | Typically ≥95-98% | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [6] |

Synthetic Pathways and Mechanistic Considerations

While specific, detailed public-domain syntheses for 1-(difluoromethyl)-1H-pyrazol-4-amine are proprietary, the synthesis of fluorinated pyrazoles is well-documented. A general and logical synthetic approach involves the construction of the pyrazole ring followed by the introduction of the difluoromethyl group or the use of a difluoromethylated precursor.

A common strategy for forming the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative.[1] For this specific molecule, a plausible route would involve a precursor that can be converted to the 4-amino pyrazole.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. anaxlab.com [anaxlab.com]

- 4. Angene - 1H-Pyrazol-4-amine, 1-(difluoromethyl)- | 1174309-16-0 | MFCD11558117 | AG000EB1 [japan.angenechemical.com]

- 5. 1174309-16-0 | 1-(Difluoromethyl)-1H-pyrazol-4-amine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 1221726-31-3|1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Biological Activity of Novel Difluoromethyl Pyrazoles

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the difluoromethyl (CF2H) group offers a unique combination of physicochemical properties that can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. When coupled with the pyrazole nucleus—a "privileged" heterocyclic scaffold known for its metabolic stability and diverse biological activities—the resulting difluoromethyl pyrazoles represent a highly promising class of compounds.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of novel difluoromethyl pyrazoles. We will dissect their established roles as potent fungicides, their emerging potential as targeted anticancer agents, and their activity as anti-inflammatory compounds, providing field-proven insights and detailed experimental frameworks to empower future research and development.

Introduction: The Strategic Convergence of the CF2H Group and the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that serves as the core of numerous approved pharmaceuticals, including the anti-inflammatory drug celecoxib and the kinase inhibitor ruxolitinib.[3][4][5][6] Its metabolic stability and ability to engage in various non-covalent interactions make it an ideal foundation for drug design.[4][6]

The introduction of a difluoromethyl (CF2H) group further enhances this potential. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a weakly acidic hydrogen atom capable of acting as a lipophilic hydrogen bond donor.[1] This unique feature allows it to form additional hydrogen bonds with biological macromolecules, potentially improving binding affinity and drug activity.[1] The CF2H group serves as a bioisostere for hydroxyl, thiol, or amide groups, moderately regulating metabolic stability, lipophilicity, and bioavailability.[2] This guide delves into the synergistic combination of these two structural motifs, which has yielded compounds with significant therapeutic and commercial value.

Synthetic Accessibility

The exploration of any chemical class is contingent on its synthetic tractability. Novel and efficient methods for constructing difluoromethyl-substituted pyrazoles have been developed, making these compounds readily accessible for research. A prominent strategy involves the [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various alkynes.[1][7] This method provides a regioselective and efficient pathway to access a wide range of difluoromethyl pyrazoles under mild conditions, facilitating the generation of compound libraries for biological screening.[1][7][8]

Key Biological Activities & Mechanisms of Action

Difluoromethyl pyrazoles exhibit a remarkable breadth of biological activities, stemming from their ability to interact with diverse biological targets.

3.1 Antifungal Activity: Potent Succinate Dehydrogenase Inhibitors (SDHIs)

Perhaps the most commercially significant application of difluoromethyl pyrazoles is in agriculture as fungicides.[2][9][10] A core intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the foundation for at least seven commercial fungicides, including fluxapyroxad and benzovindiflupyr.[9][10]

Mechanism of Action: These compounds function by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[9] By binding to the ubiquinone-binding site of the SDH complex, they block the electron transport chain, thereby halting cellular respiration and leading to fungal cell death. The difluoromethyl pyrazole carboxamide core is crucial for this activity. Molecular docking studies and structure-activity relationship (SAR) analyses have been instrumental in optimizing these inhibitors.[11][12]

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

3.2 Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is prevalent in numerous anticancer agents, and difluoromethyl derivatives are emerging as potent candidates targeting various cancer-related pathways.[13][14][15][16]

-

Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[16][17] Novel synthetic pyrazoles have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9), arresting the cell cycle and inducing apoptosis.[18] Other research has focused on developing pyrazole-based inhibitors for targets like BRAF, BTK, and PIM-1 kinase.[16] The ability of the pyrazole core to fit into the ATP-binding pocket of kinases makes it a valuable scaffold for designing selective inhibitors.[17]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical target for chemotherapy. Certain trifluoromethyl and difluoromethyl pyrazole derivatives have been designed as analogues of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[15][19] These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptotic cell death in cancer cells.[19]

-

EGFR and VEGFR-2 Dual Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives have been developed as dual inhibitors, demonstrating a synergistic approach to cancer treatment.[20]

-

Other Mechanisms: Difluoromethyl pyrazoles have also shown cytotoxicity against a range of human cancer cell lines, including prostate, melanoma, breast, and pancreatic cancer cells, through various other mechanisms, sometimes involving the induction of apoptosis via intrinsic and extrinsic pathways.[13][14][21][22]

3.3 Anti-inflammatory Activity: COX Inhibition

Drawing inspiration from the blockbuster drug Celecoxib, a selective COX-2 inhibitor with a pyrazole core, researchers have explored novel difluoromethyl pyrazoles for anti-inflammatory properties.

Mechanism of Action: These compounds act by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate inflammation and pain.[23][24] Molecular docking studies have been used to investigate the binding interactions of 4-difluoromethyl pyrazole derivatives within the active site of the COX-2 enzyme.[25][26] Several synthesized compounds have demonstrated anti-inflammatory activity comparable to celecoxib in animal models.[23][27][28]

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation process is critical to validate the biological activity of newly synthesized compounds. This typically follows a hierarchical workflow from initial in vitro screening to more complex cellular and in vivo models.

Caption: A typical experimental workflow for drug discovery.

4.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is fundamental for evaluating the anticancer potential of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[21][22] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the difluoromethyl pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Controls: Include wells for:

-

Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

-

Blank Control: Medium only (no cells).

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

4.2 Protocol: In Vivo Anti-inflammatory Evaluation

This protocol assesses the anti-inflammatory activity of compounds in an animal model.

Principle: The carrageenan-induced paw edema model is a standard acute inflammation model. Carrageenan injection into the rat hind paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured and used to quantify the efficacy of an anti-inflammatory agent.[27][28]

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Allow them to acclimatize for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Control Group: Receives the vehicle only.

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib or Indomethacin).

-

Test Groups: Receive different doses of the novel difluoromethyl pyrazole compounds.

-

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. This demonstrates the compound's ability to suppress the inflammatory response.

Data Summary and Structure-Activity Relationships (SAR)

Systematic structural modification is key to optimizing the biological activity of a lead compound. For difluoromethyl pyrazoles, SAR studies have yielded crucial insights.

-

In Antifungal SDHIs: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core is essential. Modifications to the amide substituent (often a substituted aniline) drastically alter the antifungal spectrum and potency.[12]

-

In Anticancer Agents: For tubulin inhibitors, the presence of a trimethoxyphenyl ring (a key feature of combretastatin) is often critical.[15][19] For kinase inhibitors, the substitution pattern on the pyrazole and linked aryl rings determines target selectivity and potency.[17]

-

In Anti-inflammatory Agents: The nature and position of substituents on the aryl rings attached to the pyrazole core influence COX-2 selectivity and inhibitory power.[23][26]

Table 1: Representative Biological Activities of Novel Difluoromethyl Pyrazoles

| Compound Class | Target/Assay | Representative Activity | Reference |

| Pyrazole Carboxamides | Antifungal (SDHI) | EC50 values in the low mg/L range against various phytopathogenic fungi. | [2][12] |

| Fused Pyrazoles | Anticancer (EGFR/VEGFR-2) | IC50 values in the low micromolar (µM) to nanomolar (nM) range. | [20] |

| Aminopyrazolones | Anticancer (CDK9) | Potent cytotoxicity against MCF-7 cells; induces apoptosis. | [18] |

| Aryl Pyrazoles | Anticancer (Cytotoxicity) | Selective activity against MCF-7 breast cancer cells with IC50 values of 10-14 µM. | [21][22] |

| Pyrazole Derivatives | Anti-inflammatory (COX-2) | In vivo activity comparable to or exceeding that of celecoxib. | [23][27][28] |

Conclusion and Future Perspectives

The convergence of the privileged pyrazole scaffold and the unique difluoromethyl group has created a class of molecules with profound and diverse biological activities. Their proven success as agricultural fungicides is a testament to their potency as enzyme inhibitors. In the pharmaceutical realm, they represent a highly versatile platform for developing next-generation anticancer, anti-inflammatory, and potentially other therapeutic agents.

Future research should focus on several key areas:

-

Target Selectivity: For kinase inhibitors, improving selectivity is paramount to reducing off-target effects and enhancing the therapeutic window.

-

Pharmacokinetics: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties are needed to advance promising compounds from in vitro hits to in vivo leads.

-

Novel Targets: The existing library of difluoromethyl pyrazoles should be screened against a broader range of biological targets to uncover new therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and expand upon the already impressive biological activities of novel difluoromethyl pyrazoles.

References

-

Han, T., Wang, K., Yang, M., Zhao, P., Wang, F., Wang, J., & Huang, D. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]

-

El-Naggar, M., Abdu-Allah, H., El-Shorbagi, A., & Abdel-Alim, A. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. [Link]

-

Wang, S., Zhang, J., Deng, Z., Lv, Y., Huang, D., Wang, K., Wang, J., & Hu, Y. (2024). Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles of Malononitrile. The Journal of Organic Chemistry. [Link]

-

Youssef, A. M., White, E. T., & Reynolds, M. B. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

American Chemical Society. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]

-

Siegel, G., Loison, A., Hanquet, G., Leroux, F. R., & Panossian, A. (2025). Synthesis of difluoromethoxylated pyrazoles. ResearchGate. [Link]

-

Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Pharmaceutical and Biological Evaluations. [Link]

-

Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Youssef, A. M. (2025). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

-

Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry. [Link]

-

American Chemical Society. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]

-

Hura, N. A., & Panda, D. (2025). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ResearchGate. [Link]

-

Zhang, J., Li, F., & Xiong, L. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]

-

Al-Wahaibi, L. H., El-Gamal, M. I., & Al-Said, M. S. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances. [Link]

-

Oriental Journal of Chemistry. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. [Link]

-

Wang, Z., & He, M. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Bioengineering and Biotechnology. [Link]

-

National Institutes of Health. (n.d.). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. [Link]

-

National Center for Biotechnology Information. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]

-

Aggarwal, N., & Kumar, R. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Alam, M. J., & Antonijević, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Ardiansah, B., & Armunanto, R. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Oriental Journal of Chemistry. (n.d.). Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor. [Link]

-

Ugrak, B., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

Zhang, Y., Wu, M., & Zhang, P. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Pyrazole derivative in preclinical study. [Link]

-

Vashisht, K., Sethi, P., Bansal, A., Kumari, R., Singh, M., Umar, A., Ahmed, A., & Baskoutas, S. (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Journal of Molecular Structure. [Link]

-

D'Auria, M., et al. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate. [Link]

-

Zhang, Y., Wu, M., & Zhang, P. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. ResearchGate. [Link]

-

American Chemical Society. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

Qu, Z., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]

-

ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

American Chemical Society. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Springer. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

Frontiers. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor [ouci.dntb.gov.ua]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 1-(difluoromethyl)-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine into organic molecules is a cornerstone strategy in drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (-CHF₂) group, in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor. When incorporated into a pyrazole scaffold—a privileged heterocycle in medicinal chemistry—the resulting molecule, 1-(difluoromethyl)-1H-pyrazol-4-amine, represents a versatile synthon for the development of new therapeutic agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides the necessary protocols and interpretive knowledge to confidently identify and characterize this compound using fundamental spectroscopic techniques.

Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight of the analyte and to gain structural insights through fragmentation analysis. For a polar molecule like 1-(difluoromethyl)-1H-pyrazol-4-amine, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes premature fragmentation and typically ensures the observation of the molecular ion.[1][2]

Experimental Protocol: ESI-MS

Objective: To determine the accurate mass of the molecular ion and analyze its primary fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-(difluoromethyl)-1H-pyrazol-4-amine (approx. 10-50 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation, which is essential for positive ion mode ESI.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion generation.[3]

-

Ion Source Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3.5-4.5 kV. This high voltage is necessary to generate the electrospray aerosol.[2]

-

Nebulizing Gas (N₂): Set to a pressure that ensures a fine, stable spray.

-

Drying Gas (N₂): Use a moderate flow and temperature (e.g., 250-300 °C) to facilitate droplet desolvation without causing thermal degradation of the analyte.[3]

-

-

Mass Analyzer Settings:

-

Scan Range: Set a wide range (e.g., m/z 50-300) to ensure capture of the molecular ion and potential fragments.

-

Acquisition Mode: Acquire spectra in high-resolution mode to enable accurate mass measurement and elemental composition determination.

-

Collision Energy (for MS/MS): To induce fragmentation, select the protonated molecular ion ([M+H]⁺) and apply a collision energy (e.g., 10-30 eV). The optimal energy should be determined empirically to achieve a rich fragmentation spectrum.

-

Predicted Mass Spectrum Data

The molecular formula of 1-(difluoromethyl)-1H-pyrazol-4-amine is C₄H₅F₂N₃. Its monoisotopic mass is 133.0451 g/mol .

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 134.0529 | The protonated molecular ion; expected to be the base peak in the full scan spectrum under soft ionization conditions. |

| [M-NH₂]⁺ | 117.0398 | Loss of the amino group radical from the molecular ion (less common in ESI). |

| [M+H-CHF₂]⁺ | 83.0505 | Loss of the difluoromethyl group as a neutral fragment from the protonated parent ion. |

| [M+H-N₂]⁺ | 106.0560 | Loss of neutral nitrogen from the pyrazole ring, a common fragmentation pathway for pyrazoles. |

Rationale for Fragmentation: The predicted fragmentation is based on established principles for heterocyclic and fluorinated compounds.[4][5][6] The primary fragmentation events are expected to be the loss of the difluoromethyl group and the characteristic cleavage of the pyrazole ring with the expulsion of N₂.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for ESI-MS analysis of 1-(difluoromethyl)-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and the unique environment of the fluorine atoms.

Experimental Protocol: NMR

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure, including connectivity and the electronic environment of each nucleus.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of 1-(difluoromethyl)-1H-pyrazol-4-amine in ~0.6 mL of a deuterated solvent. Given the polar amine group, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Chloroform-d (CDCl₃) can also be used. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).[7]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is important for accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). This common experiment provides a single peak for each unique carbon atom, simplifying the spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling to observe or suppress ¹H-¹⁹F couplings. CCl₃F is the standard reference for ¹⁹F NMR (0 ppm), though modern spectrometers can reference internally.[8]

-

-

2D NMR (Optional but Recommended):

-

HSQC/HMQC: To correlate directly bonded protons and carbons.

-

HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

¹H-¹⁹F HETCOR: To correlate protons and fluorine atoms, confirming through-space or through-bond proximity.[8]

-

Predicted NMR Spectroscopic Data (in DMSO-d₆)

The following predictions are based on data from structurally similar compounds and established principles of NMR spectroscopy.[9][10][11] Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.

¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration |

| H-3 | ~7.5 - 7.7 | s | - | 1H |

| H-5 | ~7.3 - 7.5 | d | ⁴J(H-F) ≈ 1-3 | 1H |